2-(2-Methylphenyl)thiophene
Overview
Description
2-(2-Methylphenyl)thiophene is an organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered heterocyclic compound containing a sulfur atom
Mechanism of Action
Target of Action
2-(2-Methylphenyl)thiophene is a thiophene-based compound. Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . .
Mode of Action
Thiophene derivatives are known to interact with various biological targets to exert their effects . For instance, some thiophene derivatives are known to act as voltage-gated sodium channel blockers
Biochemical Pathways
Thiophene derivatives are known to influence a variety of biochemical pathways due to their diverse pharmacological properties . For instance, some thiophene derivatives have been shown to exhibit anticancer properties, suggesting they may influence pathways related to cell proliferation and apoptosis .
Pharmacokinetics
The pharmacokinetic properties of thiophene derivatives can vary widely depending on their specific chemical structure
Result of Action
Given the diverse pharmacological properties of thiophene derivatives, it can be inferred that this compound may exert a variety of effects at the molecular and cellular level .
Action Environment
Factors such as temperature, ph, and the presence of other molecules can potentially influence the action of thiophene derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methylphenyl)thiophene can be achieved through several methods. One common approach is the Suzuki-Miyaura coupling reaction, which involves the reaction of 2-bromothiophene with 2-methylphenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is typically carried out in a solvent like methanol at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the choice of catalysts and solvents can be tailored to minimize environmental impact and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: 2-(2-Methylphenyl)thiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiophene ring to dihydrothiophene derivatives using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the thiophene ring. For example, bromination can be achieved using bromine in acetic acid.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Bromine, acetic acid.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydrothiophene derivatives.
Substitution: Brominated thiophene derivatives.
Scientific Research Applications
2-(2-Methylphenyl)thiophene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Comparison with Similar Compounds
- 2-Butylthiophene
- 2-Octylthiophene
- 2-(2-Cyanoacetamido)-4,5-dimethylthiophene-3-carboxamide
Comparison: 2-(2-Methylphenyl)thiophene is unique due to the presence of the 2-methylphenyl group, which imparts distinct chemical and physical properties. Compared to other thiophene derivatives, it may exhibit different reactivity patterns and biological activities. For example, while 2-Butylthiophene and 2-Octylthiophene are used in the synthesis of anticancer and anti-atherosclerotic agents, this compound’s derivatives have shown potential in anti-inflammatory and antimicrobial applications .
Properties
IUPAC Name |
2-(2-methylphenyl)thiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10S/c1-9-5-2-3-6-10(9)11-7-4-8-12-11/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXPZKSOVGFZLSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50393691 | |
Record name | 2-(2-methylphenyl)thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50393691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99846-56-7 | |
Record name | 2-(2-methylphenyl)thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50393691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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